2-(2-Bromoethyl)adamantane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

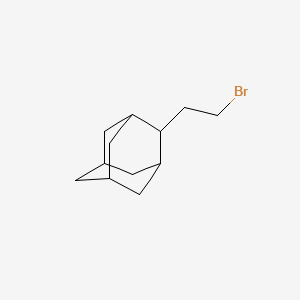

2-(2-Bromoethyl)adamantane is a chemical compound with the molecular formula C12H19Br . It is part of the larger family of diamondoids, which are nanoscale substructures of the sp3-hybridized diamond lattice .

Synthesis Analysis

The synthesis of adamantane derivatives, including 2-(2-Bromoethyl)adamantane, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The exposure of starting materials to bromine or iodine forms a charge transfer complex by attacking the less substituted methylene group, due to stereo-electronic factors, followed by synchronous cyclization to form the stable 1-adamantyl cation ion pair .Molecular Structure Analysis

The molecular structure of 2-(2-Bromoethyl)adamantane is characterized by a high degree of symmetry, which is a common feature of adamantanes . The molecule is both rigid and virtually stress-free .Chemical Reactions Analysis

Adamantane derivatives, including 2-(2-Bromoethyl)adamantane, have a high reactivity that offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis

2-(2-Bromoethyl)adamantane has a density of 1.3±0.1 g/cm3, a boiling point of 260.2±8.0 °C at 760 mmHg, and a flash point of 108.8±13.6 °C . It has a molar refractivity of 59.3±0.3 cm3, and its polarizability is 23.5±0.5 10-24 cm3 .Scientific Research Applications

Synthesis of Novel Compounds

Adamantane derivatives, including structures related to 2-(2-Bromoethyl)adamantane, have been utilized in the synthesis of microporous polymers. For instance, adamantane-based microporous polymers were prepared through the Friedel–Crafts reaction and post-functionalized, demonstrating increased CO2 uptake capacity due to enhanced interactions between nitro groups and CO2 (Lim, Cha, & Chang, 2012). This application highlights the potential of adamantane derivatives in developing materials for gas storage and separation technologies.

Materials Science

Adamantane and its derivatives serve as core structures for designing materials with unique properties. For example, adamantane was employed as an excluded-volume core in the synthesis of liquid crystalline and amorphous molecular systems capable of vitrification. These materials exhibited different mesophases and amorphous states depending on the side arms used, showcasing adamantane's versatility in creating materials with tailored properties (Chen, Mastrangelo, Shi, Bashir-Hashemi, Li, & Gelber, 1995).

Advanced Polymers

The rigid structure of adamantane has been exploited in the synthesis of polymers with exceptional characteristics. Adamantane-based dietheramines were used to prepare polyimides with the adamantane-2,2-diyl unit, resulting in materials that exhibited high glass-transition temperatures and thermal stability. These polymers' amorphous nature and solubility in organic solvents make them suitable for high-performance applications (Hsiao & Li, 1998).

Future Directions

Adamantane derivatives, including 2-(2-Bromoethyl)adamantane, have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The recent concept of adamantane as an anchor in the lipid bilayer of liposomes has promising applications in the field of targeted drug delivery and surface recognition . The results encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications .

Mechanism of Action

Target of Action

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Mode of Action

It is known that the high reactivity of adamantane derivatives allows them to interact with various targets, leading to the synthesis of different functional adamantane derivatives .

Biochemical Pathways

The synthesis of unsaturated adamantane derivatives, such as 2-(2-bromoethyl)adamantane, involves various chemical and catalytic transformations .

Result of Action

The high reactivity of adamantane derivatives allows them to be utilized as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Action Environment

The synthesis of unsaturated adamantane derivatives involves various chemical and catalytic transformations, which could potentially be influenced by environmental factors .

properties

IUPAC Name |

2-(2-bromoethyl)adamantane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19Br/c13-2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUQFFPEHLZWAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3CCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromoethyl)adamantane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2924476.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2924481.png)

![N-(2-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2924482.png)

![3-(2,5-dimethylbenzyl)-8-(2-furylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)

![6-amino-2-[(2-fluorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B2924487.png)